molecular formula C27H28O4 B12445307 (2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran

Cat. No.: B12445307
M. Wt: 416.5 g/mol
InChI Key: MXYLLYBWXIUMIT-VJGNERBWSA-N
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Description

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran is a complex organic compound characterized by its unique stereochemistry and multiple benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of Diels-Alder reactions followed by selective protection and deprotection steps to introduce the benzyloxy groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyran derivatives with benzyloxy groups, such as:

  • (2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-tetrahydropyran
  • (2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-2H-pyran

Uniqueness

The uniqueness of (2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran lies in its specific stereochemistry and the presence of multiple benzyloxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and a useful model for studying complex organic reactions.

Properties

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

IUPAC Name

(2R,3S,4S)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26+,27-/m0/s1

InChI Key

MXYLLYBWXIUMIT-VJGNERBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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